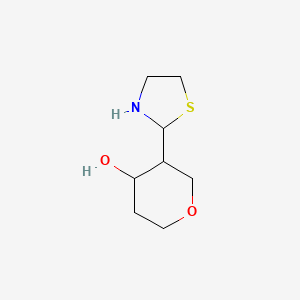
3-(1,3-Thiazolidin-2-YL)oxan-4-OL
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1,3-Thiazolidin-2-YL)oxan-4-OL is a heterocyclic compound that features a thiazolidine ring fused with an oxane ring. Thiazolidine motifs are known for their diverse biological activities and are present in various natural and bioactive compounds. The presence of sulfur and nitrogen in the thiazolidine ring enhances its pharmacological properties, making it a valuable scaffold in medicinal chemistry .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1,3-Thiazolidin-2-YL)oxan-4-OL typically involves multicomponent reactions, click reactions, and green chemistry approaches. One common method includes the reaction of aniline, chlorobenzaldehyde, and thioglycolic acid in the presence of a catalyst . The reaction conditions often involve refluxing in toluene or other suitable solvents to achieve high yields and purity .
Industrial Production Methods: Industrial production of thiazolidine derivatives, including this compound, often employs green synthesis techniques to improve selectivity, product yield, and pharmacokinetic activity. These methods include the use of nano-catalysis and recyclable catalysts to ensure cleaner reaction profiles and efficient catalyst recovery .
化学反応の分析
Types of Reactions: 3-(1,3-Thiazolidin-2-YL)oxan-4-OL undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of reactive sites in the thiazolidine and oxane rings .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or methanol .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce thiazolidine derivatives with altered functional groups .
科学的研究の応用
3-(1,3-Thiazolidin-2-YL)oxan-4-OL has a wide range of scientific research applications due to its diverse biological activities. It is used in medicinal chemistry for the development of anticancer, anticonvulsant, antimicrobial, anti-inflammatory, and neuroprotective agents . Additionally, it serves as a valuable scaffold in the synthesis of new drug candidates and is employed in probe design for various biological targets .
作用機序
The mechanism of action of 3-(1,3-Thiazolidin-2-YL)oxan-4-OL involves its interaction with specific molecular targets and pathways. The sulfur and nitrogen atoms in the thiazolidine ring play a crucial role in binding to enzymes and receptors, thereby modulating their activity . This interaction can lead to the inhibition of enzyme activity or the activation of signaling pathways, resulting in the compound’s therapeutic effects .
類似化合物との比較
Similar Compounds: Similar compounds to 3-(1,3-Thiazolidin-2-YL)oxan-4-OL include other thiazolidine derivatives such as thiazolidin-4-one and thiazolidin-2,4-dione . These compounds share the thiazolidine ring structure but differ in their functional groups and biological activities .
Uniqueness: What sets this compound apart from other similar compounds is its unique combination of the thiazolidine and oxane rings, which enhances its pharmacological properties and broadens its range of biological activities . This unique structure makes it a highly prized compound in medicinal chemistry and drug development .
特性
CAS番号 |
143366-06-7 |
|---|---|
分子式 |
C8H15NO2S |
分子量 |
189.28 g/mol |
IUPAC名 |
3-(1,3-thiazolidin-2-yl)oxan-4-ol |
InChI |
InChI=1S/C8H15NO2S/c10-7-1-3-11-5-6(7)8-9-2-4-12-8/h6-10H,1-5H2 |
InChIキー |
FEDFEIPICUUURA-UHFFFAOYSA-N |
正規SMILES |
C1COCC(C1O)C2NCCS2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Methyl-5-{1-[(prop-2-en-1-yl)oxy]ethyl}-1,3-dioxane](/img/structure/B12548523.png)
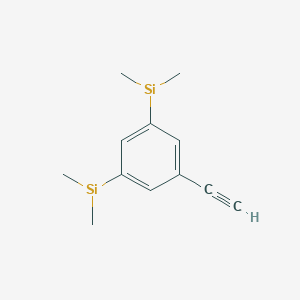
![2-[(Trimethylsilyl)oxy]non-3-enenitrile](/img/structure/B12548548.png)
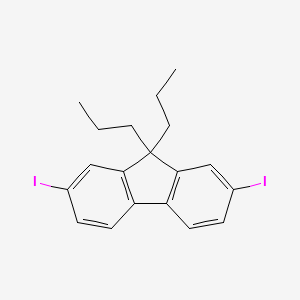
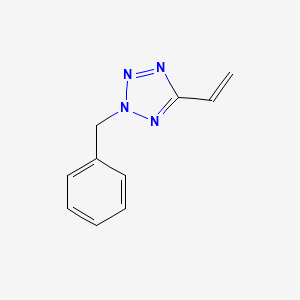
![2-[(E)-(8-Aminoquinolin-5-yl)diazenyl]benzoic acid](/img/structure/B12548588.png)
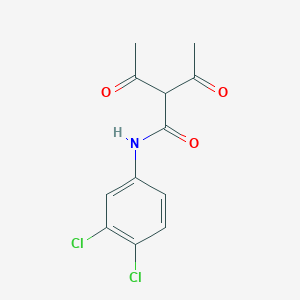
![4-{2-[4-(Dimethylamino)phenyl]ethenyl}-1-heptylpyridin-1-ium bromide](/img/structure/B12548604.png)
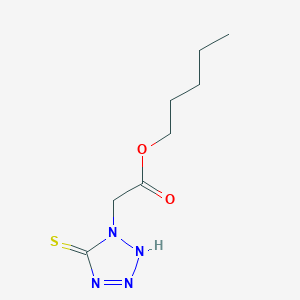
![2-[(2-Methylacryloyl)oxy]ethyl 4-ethenylbenzoate](/img/structure/B12548611.png)
![1-Methyl-2-{[(trimethylsilyl)methyl]sulfanyl}-1H-imidazole](/img/structure/B12548615.png)
![acetic acid;[(1R,4R)-3,4,5,5-tetramethylcyclopent-2-en-1-yl]methanol](/img/structure/B12548618.png)
![N-(2-Hydroxyethyl)-4-[(1,2,3,3,4,4,5,5,6,6,6-undecafluorohex-1-en-1-yl)oxy]benzamide](/img/structure/B12548619.png)
![Benzonitrile, 4-[methyl(2-methylpropyl)amino]-2-(trifluoromethyl)-](/img/structure/B12548622.png)
